molecular formula C15H11N3O2S B11639103 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea

Cat. No.: B11639103
M. Wt: 297.3 g/mol
InChI Key: XCMJANXGDOQEAB-UHFFFAOYSA-N
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Description

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea is a heterocyclic compound that features a unique structure combining a benzothiazine ring with a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea typically involves the condensation of 2-aminobenzenethiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea stands out due to its unique combination of a benzothiazine ring and a phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

1-(4-oxo-1,3-benzothiazin-2-yl)-3-phenylurea

InChI

InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)21-15(17-13)18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19,20)

InChI Key

XCMJANXGDOQEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

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